molecular formula C34H50O2 B14175581 4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 918875-95-3

4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl

Cat. No.: B14175581
CAS No.: 918875-95-3
M. Wt: 490.8 g/mol
InChI Key: UNEMTEHICOKGQF-UHFFFAOYSA-N
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Description

4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is an organic compound with the molecular formula C34H50O2. This compound is characterized by two undec-10-en-1-yloxy groups attached to a biphenyl core. It is a white to off-white crystalline powder and is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 11-bromo-1-undecene in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The double bonds in the undec-10-en-1-yloxy groups can be oxidized to form epoxides or diols.

    Reduction: The double bonds can also be reduced to form saturated alkyl chains.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkyl chains.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is primarily related to its ability to interact with other molecules through its biphenyl core and undec-10-en-1-yloxy groups. These interactions can influence the physical properties of materials, such as their elasticity and thermal stability. In biological systems, the compound may interact with cellular membranes or proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and stability, and its undec-10-en-1-yloxy groups, which offer flexibility and reactivity. This combination makes it particularly valuable in the synthesis of liquid crystal elastomers and other advanced materials.

Properties

CAS No.

918875-95-3

Molecular Formula

C34H50O2

Molecular Weight

490.8 g/mol

IUPAC Name

1-undec-10-enoxy-4-(4-undec-10-enoxyphenyl)benzene

InChI

InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-19-29-35-33-25-21-31(22-26-33)32-23-27-34(28-24-32)36-30-20-18-16-14-12-10-8-6-4-2/h3-4,21-28H,1-2,5-20,29-30H2

InChI Key

UNEMTEHICOKGQF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCC=C

Origin of Product

United States

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